Polyoxyl 35 castor oil

説明

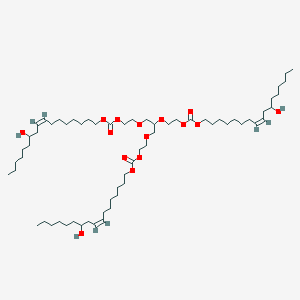

Polyoxyl 35 Castor Oil is a polyethylene glycol derivative of hydrogenated castor oil where the average PEG chain length is 35 . It is mainly used as an emulsifier and solubiliser for poorly water-soluble APIs in a wide range of applications . It contains mainly the triricinoleate ester of ethoxylated glycerol with smaller amounts of polyethylene glycol ricinoleate and the corresponding free glycols .

Synthesis Analysis

Polyoxyl 35 Castor Oil is synthesized from the reaction of glycerol ricinoleate with about 35 moles of ethylene oxide . This reaction results in the formation of the triricinoleate ester of ethoxylated glycerol, with smaller amounts of polyethylene glycol ricinoleate and the corresponding free glycols .Molecular Structure Analysis

The molecular structure of Polyoxyl 35 Castor Oil is centered on the triricinoleate ester of ethoxylated glycerol. It results from the reaction of glycerol ricinoleate with about 35 moles of ethylene oxide .Chemical Reactions Analysis

The chemical reactions involved in the formation of Polyoxyl 35 Castor Oil involve the reaction of glycerol ricinoleate with about 35 moles of ethylene oxide . This reaction results in the formation of the triricinoleate ester of ethoxylated glycerol, with smaller amounts of polyethylene glycol ricinoleate and the corresponding free glycols .Physical And Chemical Properties Analysis

Polyoxyl 35 Castor Oil has a specific gravity between 1.05 and 1.06, a viscosity between 650 and 850 centipoises at 25°C, an acid value not more than 2.0, a hydroxyl value between 65 and 80, an iodine value between 25 and 35, and a saponification value between 60 and 75 .科学的研究の応用

Pharmaceutical Reference Standard

Polyoxyl 35 castor oil is used as a reference standard in the United States Pharmacopeia (USP). It is intended for use in specified quality tests and assays . These products are for test and assay use only. They are not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

Emulsifier and Solubilizer

Polyoxyl 35 castor oil is mainly used as an emulsifier and solubilizer, especially suitable for the preparation of aqueous solutions containing volatile oils, fat-soluble vitamins, and other hydrophobic substances . For example, 1 mL of an aqueous solution of 25% (v/v) polyoxyl 35 castor oil can solubilize about 10 mg vitamin A palmitate; about 10 mg vitamin D; about 120 mg vitamin E; about 120 mg vitamin K1 .

Parenteral Applications

Super Refined P35 Castor Oil, a derivative of Polyoxyl 35 castor oil, is intended for use in parenteral applications . Parenteral administration refers to routes of administration that involve non-oral routes such as intravenous, intramuscular, or subcutaneous injection.

Ophthalmic Applications

Super Refined P35 Castor Oil is also used in ophthalmic applications . This means it can be used in the formulation of eye drops, ointments, and other ocular medications.

Oral Applications

Super Refined P35 Castor Oil is used in oral applications . It can be used in the formulation of oral medications, helping to improve the solubility and absorption of poorly water-soluble drugs.

Topical Applications

Lastly, Super Refined P35 Castor Oil is used in topical applications . It can be used in the formulation of creams, lotions, and ointments, helping to improve the solubility of active ingredients and enhance their penetration into or across the skin.

作用機序

Target of Action

Polyoxyl 35 Castor Oil, also known as Cremophor EL, is a nonionic surfactant . It is primarily used as a formulation vehicle for poorly water-soluble pharmacological agents . It also has been found to modulate the action of P-glycoprotein, an energy-dependent “counter-transport” system implicated in the phenomenon of multidrug resistance in cancer cells .

Mode of Action

Polyoxyl 35 Castor Oil is a mixture of polyoxyethylated triglycerides, created by reacting castor oil with ethylene oxide in a molar ratio of 1:35 . It acts as a solubilizer and emulsifying agent, enhancing the solubility of poorly water-soluble drugs . This increases the bioavailability of these drugs, allowing them to exert their therapeutic effects more effectively.

Biochemical Pathways

It is known to interact with p-glycoprotein, a protein that pumps foreign substances out of cells . By modulating the action of P-glycoprotein, Polyoxyl 35 Castor Oil may affect the absorption, distribution, and elimination of various drugs.

Pharmacokinetics

The pharmacokinetics of Polyoxyl 35 Castor Oil largely depends on the drug it is formulated with. As a solubilizer and emulsifying agent, it enhances the absorption and distribution of poorly water-soluble drugs . .

Result of Action

The primary result of Polyoxyl 35 Castor Oil’s action is the improved bioavailability and efficacy of the drugs it is formulated with . By increasing the solubility of these drugs, it allows them to reach their target sites more effectively, thereby enhancing their therapeutic effects.

Action Environment

The action of Polyoxyl 35 Castor Oil can be influenced by various environmental factors. For instance, its ability to solubilize drugs may be affected by the pH and temperature of the environment . .

将来の方向性

Lipid-based drug delivery systems (LBDDS), such as Polyoxyl 35 Castor Oil, are one of the most studied bioavailability enhancement technologies and are utilized in a number of U.S. Food and Drug Administration (FDA) approved drugs . Future research is being directed towards providing more guidance on which type of lipid system is likely to be the best for a particular drug molecule . The development of efficient and eco-friendly extraction methods is also a focus of future research .

特性

IUPAC Name |

2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H116O15/c1-4-7-10-31-40-57(64)43-34-25-19-13-16-22-28-37-46-73-61(67)76-51-49-70-55-60(72-53-54-78-63(69)75-48-39-30-24-18-15-21-27-36-45-59(66)42-33-12-9-6-3)56-71-50-52-77-62(68)74-47-38-29-23-17-14-20-26-35-44-58(65)41-32-11-8-5-2/h25-27,34-36,57-60,64-66H,4-24,28-33,37-56H2,1-3H3/b34-25-,35-26-,36-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZHFNATOMRESM-AAKVHIHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCOC(=O)OCCOCC(COCCOC(=O)OCCCCCCCC=CCC(CCCCCC)O)OCCOC(=O)OCCCCCCCC=CCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(O)C/C=C\CCCCCCCOC(=O)OCCOCC(OCCOC(=O)OCCCCCCC/C=C\CC(O)CCCCCC)COCCOC(=O)OCCCCCCC/C=C\CC(O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H116O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1113.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Castor oil, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil, ethoxylated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

61791-12-6 | |

| Record name | Castor oil, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

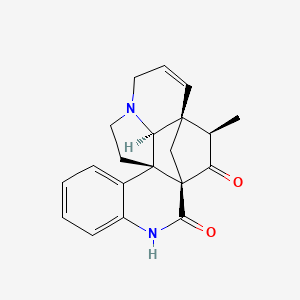

![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1154919.png)